methyl 2-[(2-methoxyethyl)sulfanyl]acetate
Description
Methyl 2-[(2-methoxyethyl)sulfanyl]acetate (CAS: 627902-35-6) is a sulfur-containing ester with the molecular formula C₆H₁₂O₃S and a molecular weight of 164.22 g/mol . Its structure features a thioether linkage (–S–) connecting a methoxyethyl group to an acetate ester moiety. This compound is notable for its dual functional groups: the sulfide group confers nucleophilic reactivity, while the ester group enables participation in condensation or hydrolysis reactions. It is typically stored at 2–8°C to maintain stability .
Properties
IUPAC Name |
methyl 2-(2-methoxyethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVYOYXPUKCEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-methoxyethyl)sulfanyl]acetate typically involves the reaction of 2-methoxyethanethiol with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxyethyl)sulfanyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2-methoxyethyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of methyl 2-[(2-methoxyethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfanyl group can form bonds with electrophilic centers, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with methyl 2-[(2-methoxyethyl)sulfanyl]acetate but differ in substituents, molecular weight, and applications:
Key Observations:
- Electron-Withdrawing Groups: Compounds like methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate exhibit enhanced electrophilicity due to the cyano and fluorine substituents, making them reactive in Suzuki coupling or nucleophilic aromatic substitution .
- Lipophilicity : The cyclohexyl and tert-butyl groups in 2-methoxycyclohexyl [(2-methyl-2-propanyl)sulfanyl]acetate increase logP values, favoring membrane permeability in drug design .
- Steric Effects : Bulky substituents (e.g., pyrimidine in ) reduce reaction rates in ester hydrolysis compared to the smaller methoxyethyl group in the target compound .
Reactivity and Functional Group Comparisons
- Thioether vs. Thioester : Unlike thioesters (e.g., S-(2-sulfanylidene-thiadiazolyl) benzenecarbothioate, ), the thioether in this compound is less prone to nucleophilic attack at the carbonyl carbon, enhancing stability in acidic conditions .
- Ester Hydrolysis : The methoxyethyl sulfide group in the target compound may sterically hinder hydrolysis compared to simpler esters like methyl 2-hydroxyacetate (), which hydrolyzes rapidly under basic conditions .
Biological Activity
Methyl 2-[(2-methoxyethyl)sulfanyl]acetate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Synthesis
This compound, with the chemical formula , features a methoxyethyl sulfanyl group attached to a methyl acetate moiety. The synthesis typically involves the reaction of 2-methoxyethanethiol with methyl bromoacetate under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction is generally conducted in solvents like ethanol or methanol at room temperature to optimize yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent. Below are key findings from recent research:
Antimicrobial Activity
- Mechanism of Action : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Its efficacy varies with different bacterial strains.
- Case Studies :
- In a study examining the antibacterial effects of various thiol derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, although its activity was less potent compared to other sulfanyl compounds .
- Another investigation highlighted that derivatives with similar structures showed good activity against a range of pathogens, suggesting that modifications to the sulfanyl group can enhance efficacy .
Anti-inflammatory Properties
- Experimental Evidence : Research indicates that compounds with similar structures possess anti-inflammatory effects. For instance, in carrageenan-induced paw edema models in rats, related sulfanyl derivatives exhibited dose-dependent reductions in inflammation .
- Potential Applications : These findings suggest that this compound could be explored further for therapeutic applications in treating inflammatory conditions.
Data Table: Biological Activities of this compound
| Biological Activity | Test Organisms/Models | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant activity observed |
| Escherichia coli | Moderate activity compared to controls | |
| Anti-inflammatory | Rat paw edema model | Dose-dependent reduction in inflammation |
The biological effects of this compound are largely attributed to its ability to interact with thiol groups in proteins, potentially altering their function and leading to antimicrobial and anti-inflammatory responses. The ester group may undergo hydrolysis, releasing active components that interact with molecular targets within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
